![molecular formula C19H19N3O2S B4615496 3-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B4615496.png)
3-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related triazole and benzoic acid derivatives involves multi-step organic reactions, starting from basic precursors to achieve the desired complex structure. For instance, compounds featuring the triazole ring and benzoic acid moieties have been synthesized through condensation, cyclization, and acylation reactions. These processes often require precise conditions to ensure the formation of the desired product with high purity and yield. One approach involves the reaction of ethyl 2-thiophenecarboxylate, hydrazine hydrate, and 4-formylbenzoic acid, leading to compounds with 3-D networks through intermolecular hydrogen bondings, showcasing the complexity and precision required in synthesizing such molecules (Jie, 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to "3-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid" is characterized by X-ray crystallography and spectroscopic methods. These analyses reveal the arrangement of atoms within the molecule and the spatial orientation of various functional groups. The structure is stabilized by weak intermolecular interactions, such as hydrogen bonding, which influence the molecule's properties and reactivity. DFT calculations complement these studies by providing theoretical insights into the electronic structure and potential reactive sites within the molecule (Ahmed et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of "3-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid" and related compounds encompasses a range of reactions, including acylation, cyclization, and alkylation. These reactions facilitate the modification of the core structure, introducing various substituents that can significantly alter the compound's physical and chemical properties. For example, acylation with substituted benzoyl chlorides or reaction with chloroacetic acid in the presence of a base can lead to derivatives with different chemical functionalities and biological activities (Avakyan et al., 2017).
Physical Properties Analysis
The physical properties of triazole-benzoic acid derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are influenced by the molecule's structural features, including the presence of functional groups and the overall molecular geometry. Solid-state fluorescence experiments and thermal analysis provide additional insights into the material's stability and potential applications (Jie, 2013).
Scientific Research Applications
Synthesis and Structural Analysis
Research has delved into the synthesis and structural characterization of benzoic acid derivatives and their interactions. Studies have analyzed the crystal structures of such compounds, revealing diverse structural motifs and non-covalent interactions, including C-H…π, π…π, and hydrogen bonding. These interactions are crucial for understanding the bioactivity predictions of these compounds based on their structural fragments (J. Dinesh, 2013).
Potential Biological Activities
Antimicrobial Activities : Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial properties. Such studies highlight the chemotherapeutic value of triazoles, which exhibit a broad spectrum of biological activities including antibiotics, antimicrobials, and antifungals (I. Singh & J. Vedi, 2014).
Anticancer Evaluation : Research has focused on the synthesis and evaluation of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives for their potential anticancer activity. This involves the preparation of specific derivatives and screening them against a panel of cancer cell lines, indicating the promise of these compounds in anticancer research (O. Bekircan et al., 2008).
Electrochemical Studies
- Electro-Oxidation : The electrochemical oxidation of related compounds in the presence of specific triazole derivatives has been explored. This includes the unique synthesis of thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives in aqueous media, demonstrating the potential for innovative synthesis techniques in the development of new compounds (L. Fotouhi et al., 2007).
Coordination Polymers
- Construction of Coordination Polymers : A series of coordination polymers have been constructed using 3,5-dinitrosalicylic acid and flexible bis(triazole) ligands, showcasing the versatility of triazole-containing compounds in forming complex structures with potential applications in materials science (Yan Yang et al., 2013).
properties
IUPAC Name |
3-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-22-17(12-14-7-4-3-5-8-14)20-21-19(22)25-13-15-9-6-10-16(11-15)18(23)24/h3-11H,2,12-13H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQODRIHYSLJCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)C(=O)O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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